1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol
Description
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenoxy)-3-(4-fluorophenyl)sulfonylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2O4S/c16-14-7-11(18)3-6-15(14)22-8-12(19)9-23(20,21)13-4-1-10(17)2-5-13/h1-7,12,19H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWNUCGQPBZEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(COC2=C(C=C(C=C2)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158629 | |
| Record name | 1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478079-85-5 | |
| Record name | 1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478079-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-chloro-4-fluorophenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted phenoxy compounds .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures show promising antitumor activity. For instance, derivatives containing the 4-fluorophenyl sulfonyl group have been evaluated for their inhibitory effects on cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in malignant cells, suggesting potential as anticancer agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been tested against tyrosinase, an enzyme critical in melanin production, which is relevant for skin-related disorders and pigmentation issues . The presence of the chloro and fluorine substituents enhances its binding affinity and selectivity towards these enzymes.
Herbicidal Properties
The structural characteristics of 1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol suggest potential use as a herbicide. Compounds with similar phenoxy groups are known to exhibit herbicidal activity by interfering with plant growth processes . Preliminary studies are needed to evaluate its efficacy and safety in agricultural settings.
Synthesis and Biological Evaluation
A recent study synthesized several derivatives of this compound to evaluate their biological activities against various cancer cell lines. The results indicated that certain modifications to the sulfonyl group significantly enhanced cytotoxicity, highlighting the importance of structural optimization in drug design .
Pharmacokinetics and Toxicology
Pharmacokinetic studies have shown that the compound exhibits favorable absorption and distribution characteristics in animal models. Toxicological assessments revealed a low toxicity profile at therapeutic doses, making it a candidate for further development in clinical settings .
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol involves interactions with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of fluorinated aryl-sulfonyl propanols. Below is a comparative analysis with structurally or functionally related analogs:
Key Comparative Insights
Substituent Effects: The 4-fluorophenylsulfonyl group in the target compound provides strong electron-withdrawing effects, enhancing reactivity in nucleophilic environments compared to 2-methoxyphenylsulfonyl analogs, which prioritize solubility via methoxy groups . Fluorine atoms at the para position on both phenoxy and sulfonyl moieties (target compound) may improve metabolic stability and binding affinity in biological systems relative to ortho-substituted derivatives .
Synthesis and Characterization :
- Yields for sulfonyl-containing compounds vary widely: >90% purity is achievable for the target compound (), while analogs in report yields dependent on substituent complexity (e.g., 6d–6l with 45–78% yields) .
- Single-crystal X-ray diffraction (utilizing SHELX software, ) confirms that fluorophenyl groups in isostructural compounds (e.g., ) adopt planar or perpendicular conformations, influencing packing efficiency and crystallinity .
Melting points for sulfonamide derivatives (132–230°C, ) suggest that the target compound’s melting point may fall within this range, though substituent electronegativity could raise it slightly .
Functional Comparisons: Unlike CK1δ inhibitors (e.g., compound 170 in ), which feature aminium chloride groups for kinase binding, the target compound’s propanol-sulfonyl architecture may suit applications in enzyme inhibition or material science due to its balanced polarity and rigidity.
Biological Activity
1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol is a compound of interest due to its potential biological activities, particularly in the fields of herbicide development and medicinal chemistry. This article reviews its biological activity, synthesizing information from diverse sources, including patents, research articles, and chemical databases.
Chemical Structure
The compound features a complex structure that includes:
- A chlorofluorophenoxy group
- A fluorophenylsulfonyl moiety
- A propanol backbone
This unique arrangement contributes to its biological properties, making it a candidate for various applications.
Biological Activity Overview
This compound has been investigated primarily for its herbicidal properties and potential therapeutic applications. Below are key findings regarding its biological activity:
Herbicidal Properties
- The compound exhibits herbicidal activity , particularly against certain broadleaf weeds. Its effectiveness is attributed to the inhibition of specific biochemical pathways in plants, similar to other phenoxy herbicides .
Medicinal Applications
- Recent studies suggest potential applications in medicinal chemistry , particularly as an anti-inflammatory and analgesic agent. Its structural analogs have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Table 1: Summary of Biological Activities
Case Study: COX Inhibition
A study involving structural analogs of this compound demonstrated their ability to inhibit COX enzymes effectively. The compounds were tested in vitro, showing IC50 values in the low micromolar range, indicating significant potency . This suggests that modifications to the structure could enhance their therapeutic profile.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanistic action in herbicidal applications often involves interference with the plant's hormonal balance or photosynthetic processes, although specific pathways remain under investigation.
Q & A
Basic: What are the recommended synthetic routes for 1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol?
Methodological Answer:
The synthesis typically involves sequential nucleophilic substitution and sulfonylation steps.
- Step 1: React 2-chloro-4-fluorophenol with epichlorohydrin under basic conditions to form the phenoxy-propanol intermediate.
- Step 2: Introduce the sulfonyl group via reaction with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) .
- Optimization: Control reaction temperature (20–40°C) to minimize side products like over-sulfonylation. Use TLC or HPLC to monitor progress .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- X-ray Crystallography: Resolve stereochemistry and confirm molecular geometry, as demonstrated in analogous sulfonyl-containing structures .
- NMR Spectroscopy: Use - and -NMR to verify substituent positions and assess electronic environments of fluorine atoms .
- Mass Spectrometry (HRMS): Confirm molecular weight and isotopic patterns, especially for chlorine/fluorine-rich compounds .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?
Methodological Answer:
- Analog Synthesis: Replace chloro/fluoro groups with methyl, bromo, or hydrogen (e.g., as in bis-sulfanyl propanol analogs ).
- Biological Assays: Test analogs in parallel for cytotoxicity, enzyme inhibition, or receptor binding. Use dose-response curves (IC/EC) to quantify potency differences.
- Computational Modeling: Apply DFT calculations to map electronic properties (e.g., electrostatic potential) and correlate with activity trends .
Advanced: How should researchers resolve contradictions in stereochemical outcomes during synthesis?
Methodological Answer:
- Chiral Chromatography: Separate enantiomers using columns like Chiralpak® IG with hexane/ethanol mobile phases .
- X-ray Analysis: Resolve ambiguities in crystallographic data by refining models with software like SHELXL .
- Kinetic vs. Thermodynamic Control: Vary reaction temperatures to favor specific pathways. For example, lower temperatures may stabilize kinetic products .
Advanced: What experimental designs are suitable for evaluating multiple reaction variables simultaneously?
Methodological Answer:
- Split-Plot Design: Test variables hierarchically (e.g., main plots = solvent type; subplots = temperature). This minimizes resource use while maximizing data robustness .
- Response Surface Methodology (RSM): Optimize parameters like catalyst loading and reaction time via central composite design. Analyze interactions using ANOVA .
Advanced: How can oxidative stress potential be assessed in cellular models?
Methodological Answer:
- Fluorescent Probes: Use APF/HPF (3’-(p-Aminophenyl/3’-(p-Hydroxyphenyl) fluorescein) to detect hydroxyl radicals in live cells .
- Antioxidant Assays: Measure glutathione depletion or lipid peroxidation (MDA levels) post-exposure. Compare with positive controls like HO .
Advanced: What strategies mitigate environmental contamination risks during disposal?
Methodological Answer:
- Degradation Studies: Simulate hydrolysis (pH 4–9) and photolysis (UV light) to identify breakdown products. Use LC-MS for tracking .
- Ecotoxicology Testing: Evaluate acute toxicity in Daphnia magna or algal models. Follow OECD guidelines for standardized protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
